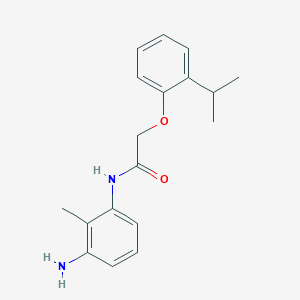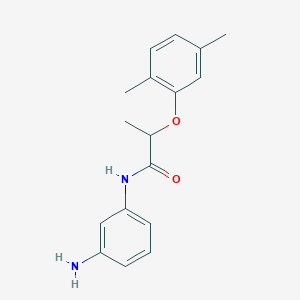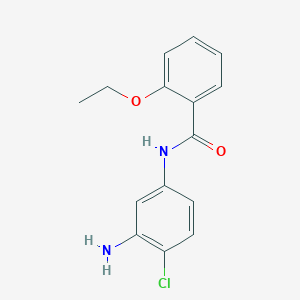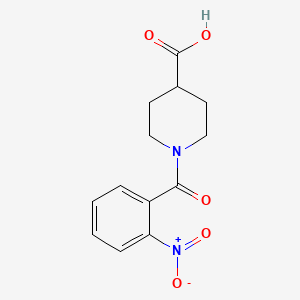![molecular formula C18H22N2O2 B3174373 N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide CAS No. 953727-25-8](/img/structure/B3174373.png)
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide, also known as APSBPA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 303.41 g/mol and a melting point of approximately 149°C. APSBPA has been used in many different laboratory experiments due to its unique properties, such as its ability to act as a ligand for metal ions and its ability to form complexes with a variety of other compounds.
Applications De Recherche Scientifique
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a close relative of the target compound, is used in the natural synthesis of antimalarial drugs. This process involves chemoselective monoacetylation, highlighting the role of similar compounds in drug development and synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Potential
A study exploring 2-(substituted phenoxy) acetamide derivatives, which are structurally related to the target compound, found that they possess anticancer, anti-inflammatory, and analgesic activities. This research points to the potential therapeutic applications of similar compounds in treating various health conditions (Rani, Pal, Hegde, & Hashim, 2014).
Bioactive Derivatives and Microbial Interactions
Bioactive derivatives of related compounds, such as N-(2-hydroxyphenyl)acetamides, have been studied for their interaction with various microorganisms. These studies indicate the biological relevance and potential environmental impact of similar chemical entities (Girel et al., 2022).
Synthesis and Structural Analysis for Drug Development
The synthesis and molecular docking analysis of compounds closely related to N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide, specifically targeting cancer treatment, demonstrate the significance of such compounds in drug design and development (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-13(2)16-9-4-5-10-17(16)22-12-18(21)20-15-8-6-7-14(19)11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSHCXMPEZYEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




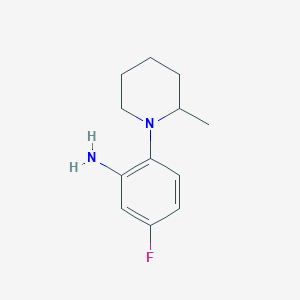
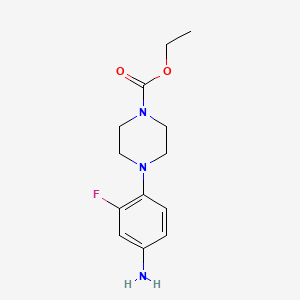
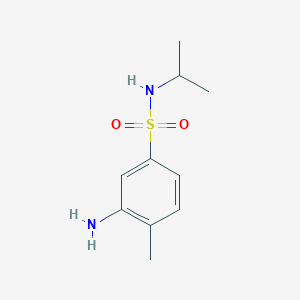
![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B3174320.png)


![1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine](/img/structure/B3174345.png)
